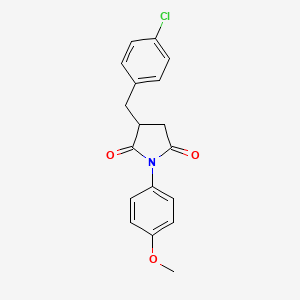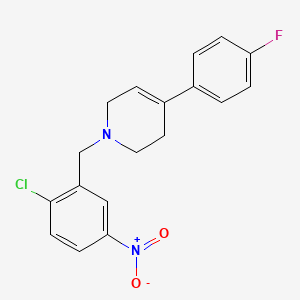
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrrolidinediones and has been studied extensively for its biological activities and mechanisms of action.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes and signaling pathways involved in various diseases. This compound has been shown to modulate the activity of various proteins and enzymes, including COX-2, NF-κB, and MAPK, among others.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions that can be explored in the research of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. These include:
1. Further studies on the mechanism of action of this compound to identify new therapeutic targets.
2. Development of new synthetic methods to improve the yield and reduce the cost of this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
4. Exploration of the potential of this compound in combination therapy with other drugs for enhanced therapeutic efficacy.
5. Investigation of the potential of this compound in other disease areas, such as autoimmune diseases and metabolic disorders.
Conclusion:
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects have been studied extensively, and there are several future directions that can be explored to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid with pyrrolidine-2,5-dione in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases. Some of the key areas of research include cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation is a key factor in various diseases, and this compound has been shown to have anti-inflammatory properties. In neurological disorders, 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIXHYHXPDCGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386103 |
Source


|
| Record name | 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5564-35-2 |
Source


|
| Record name | 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)
![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
